molecular formula C14H27N3O2 B11848153 tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate CAS No. 883547-23-7

tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate

Cat. No.: B11848153
CAS No.: 883547-23-7
M. Wt: 269.38 g/mol
InChI Key: WRHFSQCKHWPXDQ-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate: is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, an azetidine ring, and a tert-butyl carbamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Formation of the Azetidine Ring: The azetidine ring is often formed through the cyclization of 3-chloro-1-propanamine or by the reduction of azetidinone derivatives.

    Coupling Reaction: The piperidine and azetidine rings are then coupled using a suitable linker, such as a methylene group, under basic conditions.

    Carbamate Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at various positions, such as the azetidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced derivatives of the azetidine ring.

    Substitution Products: Substituted derivatives at the piperidine or azetidine rings.

Scientific Research Applications

Chemistry:

    Building Blocks: Used as a building block in the synthesis of more complex molecules.

    Linkers: Employed as a rigid linker in the development of bifunctional molecules for targeted protein degradation.

Biology:

    Bioconjugation: Utilized in bioconjugation techniques to link biomolecules for various biological studies.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

    Chemical Synthesis: Applied in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a linker in bifunctional molecules, facilitating the formation of ternary complexes that lead to targeted protein degradation. This process involves the recruitment of an E3 ubiquitin ligase to the target protein, resulting in its ubiquitination and subsequent degradation by the proteasome.

Comparison with Similar Compounds

  • tert-Butyl ((1-(oxetan-3-yl)piperidin-4-yl)methyl)carbamate
  • tert-Butyl ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)proline
  • tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate

Uniqueness: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is unique due to the presence of both piperidine and azetidine rings, which provide distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for scientific research.

Properties

CAS No.

883547-23-7

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-11-9-17(10-11)12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)

InChI Key

WRHFSQCKHWPXDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C2CCNCC2

Origin of Product

United States

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